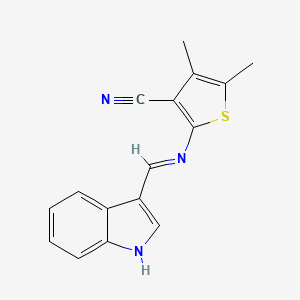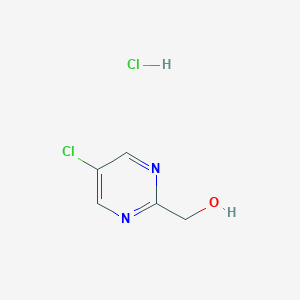
(E)-2-(((1H-indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-2-(((1H-indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-carbonitrile” is a chemical compound with a unique structure that allows for various applications, including drug development, organic synthesis, and material science. It’s part of a class of compounds known as Schiff bases, which are widely used in scientific research due to their diverse biological and pharmaceutical applications .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of indole-3-carboxaldehyde and nicotinic acid hydrazide in ethanol with a catalytic amount of conc. HCl and refluxed at 70 °C for 4 hours . The synthesized compounds were characterized by FT-IR, 1 H & 13 C NMR, Mass spectroscopy .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various spectroscopic techniques, including IR, UV–Visible, 1 H NMR, 13 C NMR, Mass, and Powder XRD analysis . The ligand coordinates to the metal ion via azomethine nitrogen and amine of hydrazide in addition to the amine of the indol ring .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied extensively. For instance, the reaction of the ligand with ions (CoII, NiII, and CuII ions) yielded complexes, which were characterized by physical and spectroscopic techniques .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. The conductivity showed a non-electrolytic nature for these complexes. The elemental analysis indicated the ligand to metal ratio is 1:1 with a formula M(L)(H2O)nCl2 (L=ligand; M=metal ions .
Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Analysis
Studies involving crystallography and structural analysis have focused on similar polysubstituted benzene compounds to understand their molecular composition and crystal structures. For instance, research on 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile has detailed the molecular composition and crystal structure, highlighting the coplanarity of methyl groups, a cyano group, and an amino group with the connected benzene ring (Wan-qiang Zhang, 2013).
Polymorphism and Thermochemistry
Research on 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile has revealed insights into conformational polymorphism and thermochemistry, demonstrating how different crystal colors and thermodynamic stability relationships between polymorphs can be determined from solid-state conversions and calorimetric data (Lian Yu et al., 2000).
Molecular Synthesis
The field of molecular synthesis has seen advances through the study of compounds like 4-Amino-5-aminomethyl-1,2,3-triazoles, where methods for synthesizing amino-nitriles and their hydrogenation to form various analogues have been developed (A. Albert, 1973). Additionally, the synthesis of new Thieno[2,3-b]-Thiophene Derivatives through a facile and convenient method has been reported, contributing to the development of novel compounds incorporating thieno-[2,3-b]thiophene moiety (Y. Mabkhot et al., 2010).
Electronic Properties and Switching Behavior
Research into the electronic transport properties of molecules like 2-amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile has explored their potential as optical molecular switches, investigating parameters such as molecular geometries, electrode constituents, and conductivity changes (Nasrin Farbodnia et al., 2021).
Novel Synthesis Methods
Innovative synthesis methods have been developed, such as the efficient synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones via a three-component reaction, showcasing the versatility of catalysts under microwave irradiation and solvent-free conditions (Fahime Rahmani et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on similar compounds include further development of tubulin polymerization inhibitors . Additionally, the antioxidant study for the ligand proved to be a good antioxidant, and the compounds’ antibacterial activity against diverse pathogens has been assessed , suggesting potential applications in these areas.
Eigenschaften
IUPAC Name |
2-[(E)-1H-indol-3-ylmethylideneamino]-4,5-dimethylthiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S/c1-10-11(2)20-16(14(10)7-17)19-9-12-8-18-15-6-4-3-5-13(12)15/h3-6,8-9,18H,1-2H3/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUZKLGMYXAWHL-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)N=CC2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C#N)/N=C/C2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-butylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2537296.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2537297.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2537302.png)

![N-(2-chlorobenzyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2537305.png)
![2-[(4-Fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2537307.png)
![7-(2-chlorophenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2537309.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(propan-2-yl)piperazin-1-yl]acetamide](/img/structure/B2537313.png)